Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
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Overview
Description
Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound featuring an imidazole ring, a benzimidazole core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate typically involves multi-step organic reactions. The reaction conditions often involve the use of catalysts such as nickel or N-heterocyclic carbenes (NHCs) and may require specific temperatures and solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of microwave-assisted synthesis and other advanced techniques can also enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole and benzimidazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic and electrophilic substitutions can occur at various positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP), reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or benzimidazole rings .
Scientific Research Applications
Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and benzimidazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the imidazole ring and other substituents.
Methyl benzimidazole derivatives: Compounds with similar structures but different substituents, offering varying properties and applications.
Uniqueness
Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate is unique due to its combination of imidazole and benzimidazole rings, along with specific functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications .
Properties
Molecular Formula |
C15H15ClN4O2S |
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Molecular Weight |
350.8 g/mol |
IUPAC Name |
methyl 6-chloro-2-(2-imidazol-1-ylethylsulfanyl)-3-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C15H15ClN4O2S/c1-19-13-7-10(14(21)22-2)11(16)8-12(13)18-15(19)23-6-5-20-4-3-17-9-20/h3-4,7-9H,5-6H2,1-2H3 |
InChI Key |
GASPYEVHORSCBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)C(=O)OC)Cl)N=C1SCCN3C=CN=C3 |
Origin of Product |
United States |
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